2'-Hydroxychalcone
Overview
Description
2’-Hydroxychalcone is a naturally occurring compound belonging to the chalcone family, which is a subgroup of flavonoids. Chalcones are characterized by their α, β-unsaturated ketone structure, consisting of two aromatic rings (A and B) connected by a three-carbon α, β-unsaturated carbonyl system. 2’-Hydroxychalcone is known for its wide range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties .
Mechanism of Action
Target of Action
2’-Hydroxychalcone is a potent antioxidant and has been found to inhibit the activation of NF-κB . It also targets lipoxygenase (LOX), an enzyme involved in the metabolism of arachidonic acid . Furthermore, it has shown the ability to inhibit COX-1 and COX-2 enzymes .
Mode of Action
2’-Hydroxychalcone interacts with its targets primarily through hydrogen bonding . For instance, in the case of LOX, the hydroxyl and carbonyl groups of the aromatic ring A of 2’-Hydroxychalcone orient towards Asp768 and Asn128, respectively . This interaction inhibits the activity of LOX, leading to a decrease in the production of leukotrienes, which are inflammatory mediators .
Biochemical Pathways
The primary biochemical pathway affected by 2’-Hydroxychalcone is the NF-κB signaling pathway . By inhibiting the activation of NF-κB, 2’-Hydroxychalcone can reduce inflammation and promote apoptosis . Additionally, it affects the arachidonic acid metabolism pathway by inhibiting LOX .
Result of Action
2’-Hydroxychalcone has been shown to induce apoptosis in cancer cells . It also inhibits cell proliferation, migration, and invasion . In addition, it can suppress tumor growth and metastasis in vivo . These effects are likely due to its inhibition of the NF-κB signaling pathway and its antioxidant activity .
Action Environment
The action of 2’-Hydroxychalcone can be influenced by various environmental factors. For instance, the presence of a chlorine atom in 2’-Hydroxychalcone improves its pharmacological potential
Biochemical Analysis
Biochemical Properties
2’-Hydroxychalcone interacts with various enzymes and proteins, contributing to its diverse biochemical roles. It has been found to have a moderate to potential ability to reduce blood sugar . It also exhibits inhibitory effects against COX-1 and COX-2 enzymes . Furthermore, it has been shown to inhibit soybean lipoxygenase (LOX), a key enzyme involved in lipid oxidation .
Cellular Effects
2’-Hydroxychalcone has significant effects on various types of cells and cellular processes. It has been shown to induce cytotoxicity via oxidative stress in lipid-loaded HepG2 cells . It increases the oxygen consumption rate, ATP production, mitochondrial membrane potential, and reactive oxygen species (ROS) production, leading to apoptosis, inflammation, and cellular dysfunctions . In breast cancer cells, it inhibits cell proliferation, migration, and invasion .
Molecular Mechanism
At the molecular level, 2’-Hydroxychalcone exerts its effects through various mechanisms. It inhibits the NF-κB signaling pathway, leading to an excessive intracellular accumulation of reactive oxygen species, induction of endoplasmic reticulum stress, and activation of JNK/MAPK . This results in elevated autophagic levels and induced apoptosis in breast cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Hydroxychalcone change over time. For instance, it has been observed that 2’-Hydroxychalcone can cause damage to hepatocytes at a concentration of ≥ 20µM . This toxicity may be related to excess ROS production and inadequate SOD1 expression .
Dosage Effects in Animal Models
The effects of 2’-Hydroxychalcone vary with different dosages in animal models. For instance, it has been found that 2’-Hydroxychalcone shows significant cytotoxicity against breast cancer cell lines MCF-7 and CMT-1211 . It can inhibit breast cancer cell proliferation, migration, and invasion in vitro and suppress tumor growth and metastasis in vivo .
Metabolic Pathways
2’-Hydroxychalcone is involved in various metabolic pathways. It is a crucial precursor for flavonoids and isoflavonoids, commonly found in vegetables, fruits, teas, and spices . It is also involved in the inhibition of the NF-κB signaling pathway .
Subcellular Localization
It has been observed that chalcone isomerase (CHI), an enzyme involved in the biosynthesis of flavonoids like 2’-Hydroxychalcone, is primarily observed in the cytoplasm, cell wall, and nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Hydroxychalcone can be synthesized via the Claisen-Schmidt condensation reaction. This involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours .
Industrial Production Methods: In an industrial setting, the synthesis of 2’-Hydroxychalcone follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pH adjustments to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 2’-Hydroxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form flavones and flavanones through oxidative cyclization.
Reduction: Reduction reactions can convert it into dihydrochalcones.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Palladium (II) catalysts and oxidants like iodine are commonly used.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products:
Flavones and Flavanones: Formed through oxidative cyclization.
Dihydrochalcones: Resulting from reduction reactions.
Substituted Chalcones: Various derivatives formed through substitution reactions
Scientific Research Applications
2’-Hydroxychalcone has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various flavonoids and other bioactive compounds.
Biology: Studied for its antioxidant and enzyme inhibitory activities, particularly against lipoxygenase.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties
Comparison with Similar Compounds
- Chalcone
- Flavanone
- Flavone
- Dihydrochalcone
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKQQBRKSELEL-ZHACJKMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313416 | |
Record name | trans-2′-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
888-12-0, 1214-47-7 | |
Record name | trans-2′-Hydroxychalcone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=888-12-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000888120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Hydroxychalcone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 888-12-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2'-Hydroxychalcone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Propen-1-one, 1-(2-hydroxyphenyl)-3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | trans-2′-Hydroxychalcone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001313416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-2'-hydroxychalcone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2'-HYDROXYCHALCONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY06DZ94OC | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2'-Hydroxychalcone exerts its effects through multiple mechanisms, primarily targeting inflammatory pathways.
ANone: this compound is a flavonoid belonging to the chalcone class.
ANone: While specific details on material compatibility are limited in the provided research, this compound's stability has been investigated in the context of its formulation and analytical methods:
ANone: Computational chemistry plays a significant role in understanding the properties and reactivity of this compound:
ANone: The structure of this compound significantly influences its biological activity.
ANone: While limited information is available on the stability of this compound under various conditions, research highlights promising formulation strategies:
- Nanoemulsions: Encapsulating this compound in nanoemulsions enhances its antifungal activity against Paracoccidioides spp. [] This approach improves the compound's solubility, stability, and bioavailability. []
ANone: The provided research does not offer detailed information on the ADME (absorption, distribution, metabolism, excretion) properties or in vivo activity and efficacy of this compound. Further investigation is needed to establish its PK/PD profile.
ANone: Research highlights the promising in vitro and in vivo activities of this compound and its derivatives:
ANone: The provided research does not contain information about resistance or cross-resistance mechanisms associated with this compound. This aspect requires further investigation.
ANone: While the research primarily focuses on the therapeutic potential of this compound, some insights into its safety profile are available:
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